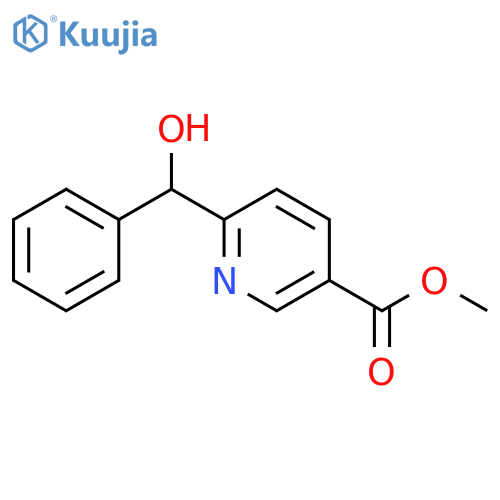Cas no 63362-42-5 (Methyl 6-(hydroxy(phenyl)methyl)nicotinate)

63362-42-5 structure
商品名:Methyl 6-(hydroxy(phenyl)methyl)nicotinate
Methyl 6-(hydroxy(phenyl)methyl)nicotinate 化学的及び物理的性質
名前と識別子
-
- Methyl 6-(hydroxy(phenyl)methyl)nicotinate
- methyl 6-[hydroxy(phenyl)methyl]pyridine-3-carboxylate
- 3-pyridinecarboxylic acid,6-(hydroxyphenylmethyl)-,methyl ester
- 63362-42-5
- Methyl6-(hydroxy(phenyl)methyl)nicotinate
-
- インチ: InChI=1S/C14H13NO3/c1-18-14(17)11-7-8-12(15-9-11)13(16)10-5-3-2-4-6-10/h2-9,13,16H,1H3
- InChIKey: ZBXVNIGRTYPLQR-UHFFFAOYSA-N
- ほほえんだ: COC(=O)C1=CN=C(C=C1)C(C2=CC=CC=C2)O
計算された属性
- せいみつぶんしりょう: 243.08954328g/mol
- どういたいしつりょう: 243.08954328g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 1
- 水素結合受容体数: 4
- 重原子数: 18
- 回転可能化学結合数: 4
- 複雑さ: 276
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 1
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 59.4Ų
- 疎水性パラメータ計算基準値(XlogP): 1.6
Methyl 6-(hydroxy(phenyl)methyl)nicotinate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| Alichem | A019109632-1g |
Methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 95% | 1g |
$346.50 | 2023-09-01 | |
| Chemenu | CM177087-1g |
methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 95% | 1g |
$405 | 2021-08-05 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1739591-1g |
Methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 98% | 1g |
¥3717.00 | 2024-05-06 | |
| Chemenu | CM177087-1g |
methyl 6-(hydroxy(phenyl)methyl)nicotinate |
63362-42-5 | 95% | 1g |
$389 | 2022-06-10 |
Methyl 6-(hydroxy(phenyl)methyl)nicotinate 関連文献
-
Hao Dong,Kaijun Xiao,Donghui Luo RSC Adv., 2017,7, 18946-18952
-
Rinki Brahma,Munendra Pal Singh,Jubaraj B. Baruah RSC Adv., 2019,9, 33403-33412
-
Rajib Ghosh Chaudhuri,Saswati Sunayana,Santanu Paria Soft Matter, 2012,8, 5429-5433
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
Kowichiro Saruhashi,Nobuyoshi MIyamoto New J. Chem., 2017,41, 9602-9606
63362-42-5 (Methyl 6-(hydroxy(phenyl)methyl)nicotinate) 関連製品
- 76322-78-6(1-(methoxymethyl)-1H-Pyrrole)
- 2680792-03-2((1r,3r)-3-({(prop-2-en-1-yloxy)carbonylamino}methyl)cyclobutane-1-carboxylic acid)
- 532969-56-5(N-2-(3-{(2,5-dimethylphenyl)methylsulfanyl}-1H-indol-1-yl)ethylbenzamide)
- 2172245-32-6(2-(N-benzyl-1-{4-({(9H-fluoren-9-yl)methoxycarbonyl}amino)methylphenyl}formamido)acetic acid)
- 1221726-03-9(Ethyl 6-(1,4-Diazepan-1-yl)pyridine-3-carboxylate Hydrochloride)
- 161368-65-6(4-amino-3-(2-methoxyethyl)phenol)
- 1355641-46-1(3-(3-methoxy-4-nitrophenyl)prop-2-enal)
- 330841-34-4(2-fluoro-5-(1H-1,2,3,4-tetrazol-5-yl)aniline)
- 1199781-56-0({2-4-chloro-2-(trifluoromethyl)phenylethyl}(methyl)amine)
- 1360922-74-2(Methyl 5-chloro-3-cyanopicolinate)
推奨される供給者
Synrise Material Co. Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Zhejiang Brunova Technology Co., Ltd.
ゴールドメンバー
中国のサプライヤー
大量

Changzhou Guanjia Chemical Co., Ltd
ゴールドメンバー
中国のサプライヤー
大量

Nanjing Jubai Biopharm
ゴールドメンバー
中国のサプライヤー
大量

Zouping Mingyuan Import and Export Trading Co., Ltd
ゴールドメンバー
中国のサプライヤー
試薬
